![molecular formula C19H20N2O3 B300005 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B300005.png)
2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. This compound has been shown to have anticancer properties and is currently being investigated as a treatment for various types of cancer.
Mécanisme D'action
2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide inhibits NAE, which is responsible for activating the NEDD8 protein. NEDD8 is involved in the regulation of various cellular processes, including cell cycle progression, DNA replication, and DNA repair. By inhibiting NAE, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide prevents the activation of NEDD8 and disrupts these cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to have other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is its specificity for NAE, which reduces the risk of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is currently being investigated as a potential treatment for various types of cancer, including leukemia, lymphoma, and solid tumors. Future research may focus on optimizing the dosing and administration of 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, as well as investigating its potential for combination therapy with other anticancer agents. Additionally, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide may have potential applications in other areas of medicine, such as neurodegenerative diseases and viral infections.
Méthodes De Synthèse
The synthesis of 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves a multi-step process that begins with the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-chloromethylbenzoic acid. This intermediate is then reacted with 3-(4-morpholinylcarbonyl)aniline to form the desired product, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide.
Applications De Recherche Scientifique
2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the regulation of cell growth and division. By inhibiting NAE, 2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide can induce cell death in cancer cells and prevent tumor growth.
Propriétés
Nom du produit |
2-methyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C19H20N2O3 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
2-methyl-N-[3-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C19H20N2O3/c1-14-5-2-3-8-17(14)18(22)20-16-7-4-6-15(13-16)19(23)21-9-11-24-12-10-21/h2-8,13H,9-12H2,1H3,(H,20,22) |
Clé InChI |
HFUDKYABHVRJAC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1'-(2,6-dichlorobenzyl)-3-(3-methylphenyl)-1',2,3,3'-tetrahydrospiro[quinazoline-2,3'-(2'H)-indole]-2',4(1H)-dione](/img/structure/B299924.png)
![N-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B299925.png)
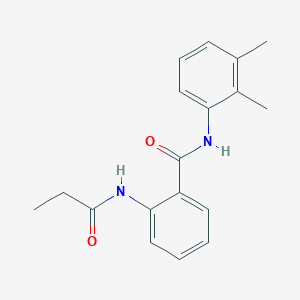
![N-(3-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B299928.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B299932.png)
![2-({5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B299933.png)
![3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B299934.png)
![N-(4-bromophenyl)-N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B299935.png)
![N-[4-(4-ethoxyphenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(3-fluorophenyl)pentanamide](/img/structure/B299936.png)
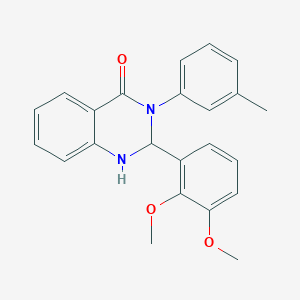
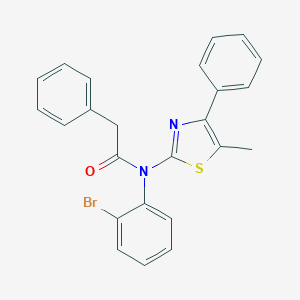
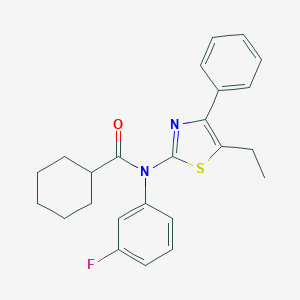
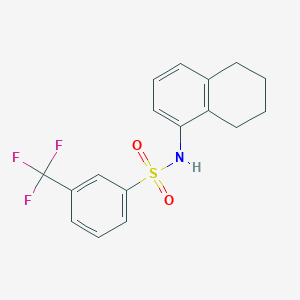
![3,4,5-trimethoxy-N-{2-[(2-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B299944.png)